molecular formula C17H16ClN3O4 B5020601 N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide

N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide

Cat. No.: B5020601
M. Wt: 361.8 g/mol
InChI Key: XUPPHXXQSNSSSG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a benzamide core substituted with a 3-chlorophenyl group, a morpholine ring, and a nitro group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide typically involves a multi-step process The nitration reaction is often carried out using concentrated nitric acid and sulfuric acid as catalysts

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring and chlorophenyl group contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-4-morpholin-4-yl-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(3-chlorophenyl)-4-piperidin-4-yl-3-nitrobenzamide: Contains a piperidine ring instead of a morpholine ring.

    N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness: N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific redox reactions, while the morpholine ring enhances its solubility and binding properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-morpholin-4-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-13-2-1-3-14(11-13)19-17(22)12-4-5-15(16(10-12)21(23)24)20-6-8-25-9-7-20/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPPHXXQSNSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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